Thiamine nitrate

Overview

Description

Thiamine nitrate, also known as thiamine mononitrate or vitamin B1 nitrate, is a synthetic nitrate salt form of thiamine (vitamin B1). It appears as a white to slightly yellow crystalline powder and is used primarily as a nutritional supplement and food additive. Thiamine is an essential micronutrient that plays a crucial role in energy metabolism and the proper functioning of the nervous system .

Mechanism of Action

- Its primary target is intracellular glucose metabolism, where it facilitates the conversion of glucose into energy .

- Thiamine nitrate catalyzes the conversion of carbohydrates into energy. This process is essential for the proper functioning of the central nervous system and cardiovascular health .

- It is thought that thiamine inhibits the effect of glucose and insulin on arterial smooth muscle cell proliferation .

- Thiamine biosynthesis occurs in bacteria, some protozoans, plants, and fungi. The thiazole and pyrimidine moieties are biosynthesized separately and then combined to form thiamine monophosphate (ThMP) by the action of thiamine-phosphate synthase .

Target of Action

Mode of Action

Biochemical Pathways

Biochemical Analysis

Biochemical Properties

Thiamine Nitrate acts as a precursor for a coenzyme in the metabolism of carbohydrates, branched-chain amino acids, and lipids, and plays major roles in muscle contraction and in the nervous system . Analytical methods based on the chemistry of this compound take advantage of its cationic charge via ion exchange for isolation and separation techniques .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are not entirely clear, but one theory is that this compound is not being absorbed well because it is being processed too quickly by the kidneys .

Molecular Mechanism

This compound exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

This compound’s stability in solution was monitored over time to determine the effect of solution pH and this compound concentration on reaction kinetics of degradation . This compound was significantly more stable in pH 3 than in pH 6 solutions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not mentioned in the available literature.

Metabolic Pathways

This compound is involved in the metabolism of carbohydrates, branched-chain amino acids, and lipids . It interacts with various enzymes and cofactors in these metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are not entirely clear . It is known that this compound is highly water soluble .

Subcellular Localization

The subcellular localization of this compound and any effects on its activity or function are not entirely clear . It is known that this compound is highly water soluble .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thiamine nitrate can be synthesized through two primary methods:

Reaction with Hydrobromic Acid and Nitric Acid:

Conversion from Thiamine Hydrochloride:

Industrial Production Methods: Industrial production of this compound typically involves the second method due to its efficiency and cost-effectiveness. The process is carried out under controlled conditions to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions: Thiamine nitrate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form thiamine disulfide.

Reduction: It can be reduced to form thiamine hydrochloride.

Substitution: this compound can undergo nucleophilic substitution reactions, where the nitrate group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Nucleophiles like sodium hydroxide and ammonia are commonly employed.

Major Products Formed:

Oxidation: Thiamine disulfide.

Reduction: Thiamine hydrochloride.

Substitution: Various thiamine derivatives depending on the nucleophile used.

Scientific Research Applications

Thiamine nitrate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and studies on vitamin stability and degradation.

Biology: Investigated for its role in cellular metabolism and its effects on enzyme activity.

Industry: Employed as a food additive to fortify products with vitamin B1, enhancing their nutritional value.

Comparison with Similar Compounds

Thiamine Hydrochloride: Another salt form of thiamine, more hygroscopic and less stable compared to thiamine nitrate.

Thiamine Pyrophosphate: The active coenzyme form of thiamine, directly involved in metabolic processes.

Uniqueness of this compound:

This compound’s unique properties, such as its stability and solubility, make it a valuable compound in various applications, from nutritional supplements to scientific research.

Biological Activity

Thiamine nitrate, a derivative of thiamine (vitamin B1), exhibits significant biological activity due to its role as a cofactor in various enzymatic reactions essential for cellular metabolism. This article explores its biological functions, mechanisms of action, and clinical implications, supported by case studies and research findings.

Overview of Thiamine and Its Derivatives

Thiamine is classified as a water-soluble vitamin and plays a pivotal role in carbohydrate metabolism. It exists in several phosphorylated forms, with thiamine diphosphate (TDP) being the most biologically active. TDP acts as a coenzyme for key enzymes involved in energy metabolism, including pyruvate dehydrogenase and transketolase, which are crucial for glucose utilization and pentose phosphate pathway activity .

Table 1: Forms of Thiamine and Their Functions

| Form | Function |

|---|---|

| Thiamine (Vitamin B1) | Precursor to active forms |

| Thiamine Monophosphate | Intermediate form; less biologically active |

| Thiamine Diphosphate | Coenzyme for energy metabolism enzymes |

| Thiamine Triphosphate | Involved in signaling pathways under stress |

This compound is converted to its active form, TDP, within the body through phosphorylation. This conversion is facilitated by thiamine pyrophosphokinase-1 (TPK1), an enzyme prevalent in various tissues such as the kidney and brain . TDP participates in decarboxylation reactions, crucial for the conversion of α-keto acids to acyl-CoA derivatives, thereby linking carbohydrate metabolism to the citric acid cycle.

Role in Neurotransmitter Synthesis

Thiamine's influence extends to neurotransmitter synthesis. It is vital for synthesizing acetylcholine and gamma-aminobutyric acid (GABA), both essential for proper neuronal function. Deficiency in thiamine can lead to neurological disorders such as Wernicke-Korsakoff syndrome, characterized by confusion, ataxia, and memory disturbances .

Thiamine Deficiency and Associated Disorders

Thiamine deficiency is commonly associated with chronic alcoholism and can lead to severe neurological conditions. A study indicated that high-dose thiamine administration significantly reduced mortality related to Wernicke-Korsakoff syndrome . The recommended treatment includes parenteral thiamine at doses ranging from 100 mg to 500 mg daily, depending on the severity of the deficiency .

Case Study: Wernicke-Korsakoff Syndrome Treatment

A randomized controlled trial involving patients with Wernicke's encephalopathy found no significant differences in cognitive or neurological outcomes among varying doses of thiamine (100 mg thrice daily vs. 500 mg thrice daily) over five days. This suggests that while thiamine is critical for recovery, optimal dosing may vary based on individual patient needs .

Biological Activity in Various Conditions

Research indicates that thiamine plays a protective role against oxidative stress, particularly in neurodegenerative diseases such as Alzheimer's disease and diabetes. It has been shown to reduce lipid peroxidation in animal models, suggesting potential therapeutic benefits in mitigating neuronal damage caused by oxidative stress .

Table 2: Biological Effects of this compound

| Condition | Biological Effect |

|---|---|

| Wernicke-Korsakoff Syndrome | Reduces cognitive deficits with supplementation |

| Alzheimer's Disease | Potential neuroprotective effects |

| Diabetes | Improves glucose metabolism |

Properties

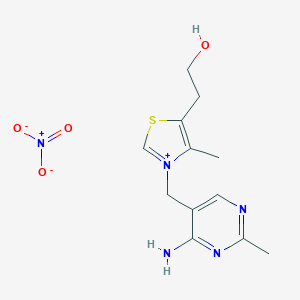

IUPAC Name |

2-[3-[(4-amino-2-methylpyrimidin-5-yl)methyl]-4-methyl-1,3-thiazol-3-ium-5-yl]ethanol;nitrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N4OS.NO3/c1-8-11(3-4-17)18-7-16(8)6-10-5-14-9(2)15-12(10)13;2-1(3)4/h5,7,17H,3-4,6H2,1-2H3,(H2,13,14,15);/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIERGBJEBXXIGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=[N+]1CC2=CN=C(N=C2N)C)CCO.[N+](=O)([O-])[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4S | |

| Record name | thiamine nitrate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4038762 | |

| Record name | Thiamine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

532-43-4 | |

| Record name | Thiamine nitrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=532-43-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiamine mononitrate [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000532434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thiazolium, 3-[(4-amino-2-methyl-5-pyrimidinyl)methyl]-5-(2-hydroxyethyl)-4-methyl-, nitrate (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thiamine nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4038762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thiamine nitrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.763 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | THIAMINE MONONITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8K0I04919X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.